Zeanoside B
Zeanoside B
Zeanoside b belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Zeanoside b exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, zeanoside b is primarily located in the cytoplasm.
Brand Name:
Vulcanchem
CAS No.:
113202-67-8
VCID:
VC20813029
InChI:
InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24)
SMILES:
C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O
Molecular Formula:
C16H17NO9
Molecular Weight:
367.31 g/mol
Zeanoside B
CAS No.: 113202-67-8
Cat. No.: VC20813029
Molecular Formula: C16H17NO9
Molecular Weight: 367.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Zeanoside b belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. Zeanoside b exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). Within the cell, zeanoside b is primarily located in the cytoplasm. |
|---|---|
| CAS No. | 113202-67-8 |
| Molecular Formula | C16H17NO9 |
| Molecular Weight | 367.31 g/mol |
| IUPAC Name | 2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid |
| Standard InChI | InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24) |
| Standard InChI Key | GRKTWUMXBYWXNZ-JCILWVLBSA-N |
| Isomeric SMILES | C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C=C2C(=O)O |
| SMILES | C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |
| Canonical SMILES | C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |
| Melting Point | 297-302°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator